molecular formula C6H14O6 B14567930 Formic acid--butane-1,4-diol (2/1) CAS No. 61836-76-8

Formic acid--butane-1,4-diol (2/1)

Cat. No.: B14567930
CAS No.: 61836-76-8
M. Wt: 182.17 g/mol
InChI Key: VLNXNCCWCTUGSE-UHFFFAOYSA-N
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Description

Formic acid–butane-1,4-diol (2/1): is a chemical compound formed by the combination of formic acid and butane-1,4-diol in a 2:1 molar ratio Formic acid is the simplest carboxylic acid, while butane-1,4-diol is a diol with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of formic acid–butane-1,4-diol (2/1) can be achieved through the reaction of formic acid with butane-1,4-diol. The reaction typically involves mixing the two components in the desired molar ratio and allowing them to react under controlled conditions. The reaction can be catalyzed by acids or bases to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of formic acid–butane-1,4-diol (2/1) may involve continuous processes where formic acid and butane-1,4-diol are fed into a reactor in the appropriate proportions. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the product. The resulting compound is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Formic acid–butane-1,4-diol (2/1) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in butane-1,4-diol can be oxidized to form carbonyl compounds.

    Reduction: The formic acid component can be reduced to formaldehyde or methanol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Catalysts: Acidic or basic catalysts to facilitate substitution reactions.

Major Products

    Oxidation Products: Aldehydes, ketones, or carboxylic acids.

    Reduction Products: Alcohols or alkanes.

    Substitution Products: Ethers or esters.

Scientific Research Applications

Formic acid–butane-1,4-diol (2/1) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.

    Biology: Investigated for its potential as a cryoprotectant in biological samples.

    Medicine: Explored for its antimicrobial properties and potential use in drug formulations.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of formic acid–butane-1,4-diol (2/1) involves the interaction of its functional groups with target molecules. The hydroxyl groups in butane-1,4-diol can form hydrogen bonds with other molecules, influencing their reactivity and stability. Formic acid can act as a reducing agent, donating electrons to other compounds and facilitating redox reactions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Butanediol: A diol with similar hydroxyl groups but without the formic acid component.

    2-Butyne-1,4-diol: An alkyne diol with different reactivity due to the presence of a triple bond.

    Ethylene glycol: A simpler diol with two hydroxyl groups but a shorter carbon chain.

Uniqueness

Formic acid–butane-1,4-diol (2/1) is unique due to the combination of formic acid and butane-1,4-diol, which imparts distinct chemical properties and reactivity. The presence of both carboxylic acid and hydroxyl groups allows for diverse chemical transformations and applications.

Properties

CAS No.

61836-76-8

Molecular Formula

C6H14O6

Molecular Weight

182.17 g/mol

IUPAC Name

butane-1,4-diol;formic acid

InChI

InChI=1S/C4H10O2.2CH2O2/c5-3-1-2-4-6;2*2-1-3/h5-6H,1-4H2;2*1H,(H,2,3)

InChI Key

VLNXNCCWCTUGSE-UHFFFAOYSA-N

Canonical SMILES

C(CCO)CO.C(=O)O.C(=O)O

Origin of Product

United States

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